(S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride
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Overview
Description
Ethyl 2,4-diamino-4-oxobutanoate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3 It is a hydrochloride salt form of ethyl 2,4-diamino-4-oxobutanoate, which is an ester derivative of aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-diamino-4-oxobutanoate hydrochloride typically involves the esterification of aspartic acid. One common method is the reaction of aspartic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,4-diamino-4-oxobutanoate hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diamino-4-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2,4-diamino-4-oxobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-diamino-4-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors and transporters, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-diamino-4-oxobutanoate hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-diamino-4-oxobutanoate: The non-hydrochloride form of the compound.
Uniqueness
Ethyl 2,4-diamino-4-oxobutanoate hydrochloride is unique due to its specific ester and hydrochloride salt form, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2,4-diamino-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGBOVZPZYVXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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